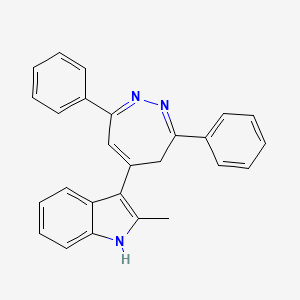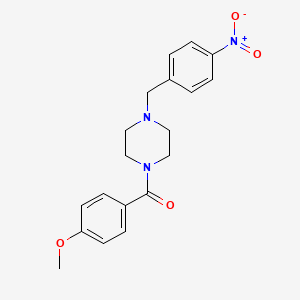
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine
Vue d'ensemble
Description
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is not fully understood. However, it is believed to act through multiple pathways. Studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. It also exhibits anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its high potency and selectivity. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. Additionally, the compound has been shown to have good oral bioavailability, making it a suitable candidate for drug development.
One limitation of using 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity at high doses. Therefore, it is important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are several future directions for research on 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand the compound's mechanism of action and its effects on neuronal function. Additionally, the compound's potential use as an anticancer agent warrants further investigation.
Another area of future research is the development of novel analogs of 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine with improved pharmacological properties. This could involve modifications to the chemical structure to enhance potency, selectivity, and bioavailability.
Conclusion
In conclusion, 1-(4-methoxybenzoyl)-4-(4-nitrobenzyl)piperazine is a promising compound with a range of potential therapeutic applications. Its high potency and selectivity make it a suitable candidate for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-18-8-4-16(5-9-18)19(23)21-12-10-20(11-13-21)14-15-2-6-17(7-3-15)22(24)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUFHUBJPPQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



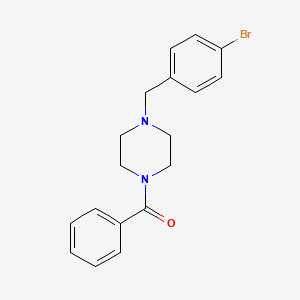
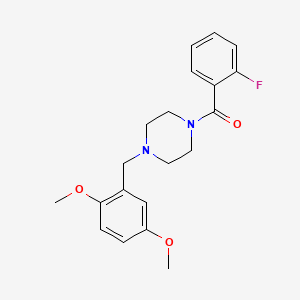
![1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3571741.png)
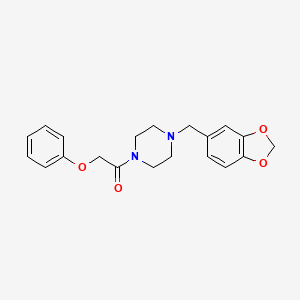
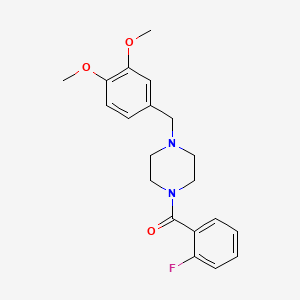

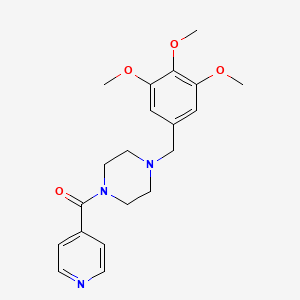

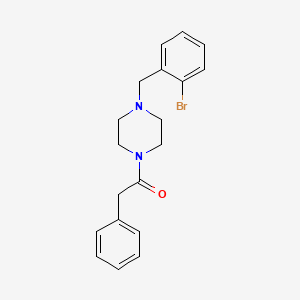



![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)
